molecular formula C21H18Cl3N3O2 B10940210 [4-(4-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone

[4-(4-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B10940210
M. Wt: 450.7 g/mol
InChI Key: LJJZJFVSHFEIOT-UHFFFAOYSA-N
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Description

[4-(4-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE: is a complex organic compound with the molecular formula C17H16Cl3N3O . This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and an isoxazole ring substituted with 2,4-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2,4-dichlorophenyl isoxazole under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.

    Reduction: Reduction reactions may target the isoxazole ring or the chlorobenzyl group.

    Substitution: Substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, it is used to study the interactions of piperazine and isoxazole derivatives with biological targets. This can provide insights into the development of new pharmaceuticals .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the isoxazole ring may participate in binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4-(4-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE lies in its combined structural features, which allow for diverse chemical reactions and applications. Its dual functionality, derived from both the piperazine and isoxazole rings, sets it apart from simpler compounds .

Properties

Molecular Formula

C21H18Cl3N3O2

Molecular Weight

450.7 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C21H18Cl3N3O2/c22-15-3-1-14(2-4-15)13-26-7-9-27(10-8-26)21(28)19-12-20(29-25-19)17-6-5-16(23)11-18(17)24/h1-6,11-12H,7-10,13H2

InChI Key

LJJZJFVSHFEIOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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